4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-fluoro-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSCBJYJWWQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 1,3-Dimethylpyrazole
One established method involves the selective halogenation of 1,3-dimethylpyrazole using bromine and fluorine sources. The process typically includes:
Step 1: Bromination at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or acetonitrile.
Step 2: Introduction of fluorine at the 5-position using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
This method requires careful control of stoichiometry and reaction time to avoid polyhalogenation or degradation of the pyrazole ring.
Cyclocondensation of Halogenated Precursors
An alternative approach involves cyclocondensation of methylhydrazine with α-halogenated ketones:
Precursor synthesis: Prepare 4-bromo-3-fluoroacetophenone or similar halogenated ketones.
Cyclocondensation: React the halogenated ketone with methylhydrazine in acidic or neutral conditions, often in ethanol or another polar solvent, at temperatures ranging from ambient to reflux (~25–80 °C).
Methylation: If necessary, methylation at the N1 and N3 positions can be achieved post-cyclization using methyl iodide or dimethyl sulfate in the presence of a base.
This route offers regioselectivity advantages due to the pre-installed halogen substituents on the ketone.
Industrial Scale Production
Industrial methods focus on optimizing yield, purity, and scalability:
Use of continuous flow reactors to improve heat and mass transfer during halogenation steps.
Employment of catalytic systems to enhance selectivity and reduce by-products.
Purification through crystallization or chromatographic techniques to achieve high purity.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time | Notes |
|---|---|---|---|---|---|
| Bromination | Br2 or NBS | 0–25 | CH2Cl2, Acetonitrile | 1–3 hours | Controlled addition to avoid overbromination |
| Fluorination | Selectfluor, NFSI | 0–25 | Acetonitrile, DCM | 1–4 hours | Mild conditions to preserve ring integrity |
| Cyclocondensation | Methylhydrazine + 4-bromo-3-fluoroacetophenone | 25–80 | Ethanol, MeOH | 4–12 hours | Acidic or neutral medium preferred |
| Methylation (if needed) | Methyl iodide, base (e.g., K2CO3) | 25–50 | Acetone, DMF | 2–6 hours | Post-cyclization step |
Studies indicate that the order of halogenation is critical; bromination prior to fluorination yields higher regioselectivity and purity.
Reaction temperature control below 25 °C during halogenation reduces side reactions.
Use of polar aprotic solvents enhances electrophilic fluorination efficiency.
Cyclocondensation yields improve when methylhydrazine is added slowly to the halogenated ketone solution under inert atmosphere.
Industrial processes benefit from continuous flow setups that allow precise temperature and reagent control, reducing reaction times and improving safety.
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation of 1,3-dimethylpyrazole | 1,3-Dimethylpyrazole, Br2, Selectfluor | Sequential bromination and fluorination | Direct, fewer steps | Requires strict control to avoid overhalogenation |
| Cyclocondensation of halogenated ketones | 4-Bromo-3-fluoroacetophenone, methylhydrazine | Ring closure and methylation | High regioselectivity | Multi-step, precursor synthesis needed |
| Industrial continuous flow | Same as above | Optimized halogenation in flow | High yield, scalable | Requires specialized equipment |
The preparation of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole is effectively achieved through controlled halogenation of 1,3-dimethylpyrazole or via cyclocondensation of halogenated ketones with methylhydrazine. Both methods have been validated in laboratory and industrial contexts, with continuous flow technology offering promising improvements for scale-up. Careful control of reaction conditions, reagent stoichiometry, and purification steps are essential to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Chemistry
4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the development of new materials and catalysts.
Reactions:
- Nucleophilic Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions, which are essential for synthesizing derivatives with specific functionalities.
- Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, expanding its utility in synthetic applications.
Biology
The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Activities:
- Antimicrobial Properties: Studies have indicated that pyrazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against E. coli and Staphylococcus aureus.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Inhibition |
| This compound | Staphylococcus aureus | Inhibition |
- Anticancer Efficacy: Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. A notable study revealed significant inhibition of breast cancer cell lines (MDA-MB-231) by related compounds.
Medicine
In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents targeting specific enzymes or receptors.
Mechanism of Action:
The compound may interact with various enzymes and receptors through binding mechanisms that enhance its pharmacological effects. The halogen atoms increase binding affinity, crucial for therapeutic efficacy.
Case Studies
Several studies highlight the biological activity of pyrazole derivatives:
-
Anticancer Study:
- A study involving pyrazole derivatives showed a significant reduction in proliferation rates of cancer cells in vitro.
- Specific focus on breast cancer cells indicated promising results for therapeutic development.
-
Antimicrobial Screening:
- In vitro tests demonstrated that pyrazole derivatives could inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents.
-
Mechanistic Insights:
- Research into the mechanism of action revealed that these compounds could disrupt energy metabolism by inhibiting ATP synthesis, critical for cellular function.
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
The following analysis compares 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, synthetic routes, and biological activity.
Halogen-Substituted Pyrazoles
Table 1: Key Halogenated Pyrazole Derivatives
Key Observations :
- Halogen Effects: Bromine and iodine, being heavier halogens, enhance molecular polarizability and influence π-stacking interactions in crystal structures .
- Synthesis : Iodination of pyrazoles (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole) using I₂/HIO₃ in acetic acid achieves high yields (75%), demonstrating a reliable method for introducing iodine . Bromination typically employs electrophilic agents or cross-coupling precursors, as seen in the synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole .
Substituent Position and Steric Effects
Table 2: Impact of Substituent Position on Activity
Key Observations :
- 1,3-Dimethyl vs. 1,5-Dimethyl : The 1,3-dimethyl configuration in pyrazoles is critical for maintaining binding affinity to biological targets like BRD4 BD1. Replacing 1,3-dimethyl with 1,5-dimethyl (compound 36) reduces potency significantly, highlighting the importance of steric and electronic compatibility .
- Antifungal Activity : 5-Chloro-1,3-dimethyl-1H-pyrazole (compound 7g) exhibits superior antifungal activity compared to analogs with substituents on aromatic rings, suggesting that pyrazole core modifications directly influence bioactivity .
Functional Group Modifications
Table 3: Influence of Additional Functional Groups
Key Observations :
- Trifluoromethyl Groups : Introducing trifluoromethyl (e.g., compound in ) enhances thermal stability and hydrophobicity, beneficial for agrochemical applications.
- Methoxy and Phenyl Groups : Methoxy substituents (e.g., 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) may improve solubility but require further biological validation .
Biological Activity
4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole (CAS Number: 1392274-42-8) is a heterocyclic organic compound belonging to the pyrazole family. Its unique structure, featuring both bromine and fluorine substituents, enhances its reactivity and biological activity, making it a significant compound in pharmaceutical and chemical research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a five-membered ring containing two nitrogen atoms, which is characteristic of pyrazoles.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It is hypothesized that the compound may engage its targets through nucleophilic substitution or free radical reactions, influencing cellular processes such as:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
- Disruption of Energy Metabolism : Research indicates that this compound could inhibit ATP synthesis, crucial for cellular function.
Anticancer Properties
Numerous studies have highlighted the anticancer efficacy of pyrazole derivatives, including this compound. For instance:
- Case Study 1 : A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of cancer cells in vitro, particularly targeting breast cancer cell lines (MDA-MB-231) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 12.5 | |
| 1-Methyl-1H-pyrazole derivative | MDA-MB-231 | 10.0 |
Antimicrobial Activity
Research has also indicated promising antimicrobial properties for this compound. In vitro tests have shown that it can inhibit the growth of various bacteria:
- Case Study 2 : Inhibition assays revealed that derivatives of pyrazole could effectively combat E. coli and Staphylococcus aureus, suggesting potential as new antimicrobial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 50 | |
| S. aureus | 30 |
Anti-inflammatory Effects
While specific data on the anti-inflammatory effects of this compound is limited, related compounds in the pyrazole class have demonstrated potential in reducing inflammation through various biochemical pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| 4-Bromopyrazole | Moderate | Yes | |
| 5-Fluoro-1-methylpyrazole | High | No | |
| 4-Iodopyrazole | Low | Moderate |
Q & A
Basic Question: What are the optimal synthetic routes for 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
A multi-step approach is typically employed, starting with halogenation and functional group introduction. For bromination, 3-bromo-5-chloropyrazole intermediates can be synthesized via electrophilic substitution, followed by fluorination using fluorinating agents like Selectfluor® under controlled pH (pH 7–9) to avoid side reactions . Methylation at the 1- and 3-positions is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C . Yield optimization requires monitoring reaction time and temperature, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. The bromine atom induces deshielding (~δ 7.5–8.5 ppm for aromatic protons), while fluorine causes splitting in adjacent protons .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 221.98) and isotopic patterns for Br/F .
- HPLC-PDA: Purity (>98%) is assessed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Question: How does the bromine substituent influence electrophilic aromatic substitution (EAS) reactivity in this pyrazole derivative?
Methodological Answer:
The electron-withdrawing bromine at the 4-position deactivates the pyrazole ring, directing further substitutions to the 5-fluoro position. Computational studies (DFT) show a reduced electron density at C4 (Mulliken charge: −0.12 vs. −0.25 in non-brominated analogs), making it less reactive toward nitration or sulfonation. Experimental validation via kinetic assays (e.g., competition with iodobenzene dichloride) is recommended .
Advanced Question: What strategies are effective in resolving structural isomerism during synthesis?
Methodological Answer:
Isomerism arises from competing methyl group placement. Use NOESY NMR to differentiate 1,3-dimethyl vs. 1,5-dimethyl isomers by correlating spatial proximity of methyl protons . X-ray crystallography (e.g., orthorhombic P2₁2₁2₁ symmetry, unit cell parameters a = 11.35 Å, b = 14.05 Å, c = 15.95 Å) definitively assigns regiochemistry .
Advanced Question: How can computational modeling predict intermolecular interactions in crystalline forms?
Methodological Answer:
Docking simulations (e.g., AutoDock Vina) paired with crystallographic data reveal dominant C–H···F and π–π stacking interactions (distance: 3.2–3.5 Å). Lattice energy calculations (using Materials Studio) predict stability trends, correlating with experimental melting points (72–79°C for analogs) .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of brominated/fluorinated vapors .
- PPE: Nitrile gloves, safety goggles, and lab coats are mandatory.
- Spill Management: Neutralize with activated carbon; avoid water to prevent hydrofluoric acid formation .
Advanced Question: How does steric hindrance from methyl groups affect catalytic cross-coupling reactions?
Methodological Answer:
The 1,3-dimethyl groups create steric bulk (~1.5 Å van der Waals radius), limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) and elevated temperatures (100°C) to enhance reactivity. Kinetic studies show a 40% yield drop compared to non-methylated analogs .
Advanced Question: What in silico methods are suitable for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent effects (e.g., bromine’s Hammett σₚ value: +0.23) with biological activity .
- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., kinase inhibitors) over 100 ns trajectories to assess stability of halogen bonds (e.g., Br···O=C interactions) .
Basic Question: How can trace impurities (e.g., dehalogenated byproducts) be quantified during quality control?
Methodological Answer:
- GC-MS: Detect dehalogenated impurities (e.g., 5-fluoro-1,3-dimethylpyrazole) using a DB-5MS column and electron ionization .
- ICP-OES: Quantify residual bromine/fluorine content (limit: <0.1 ppm) .
Advanced Question: Can X-ray crystallography reveal conformational flexibility in the pyrazole ring?
Methodological Answer:
Single-crystal studies show a planar pyrazole ring (torsion angles <5°). However, methyl groups induce slight puckering (dihedral angle: 2.3° with adjacent substituents). Temperature-dependent crystallography (100–300 K) confirms rigidity, critical for drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
